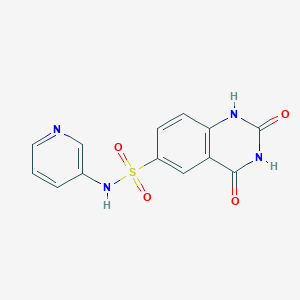

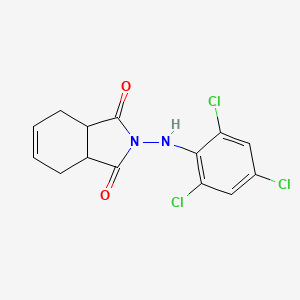

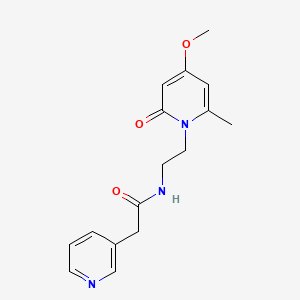

![molecular formula C18H17FN4OS B2507792 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine CAS No. 1093127-99-1](/img/structure/B2507792.png)

1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine involves multiple steps and is crucial for the development of ligands for various receptors. For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound designed to image dopamine D4 receptors, was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . Similarly, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole was reported to be simple and efficient, with the compounds characterized by spectral analysis .

Molecular Structure Analysis

The molecular structure of compounds in this category is often complex and requires detailed analysis. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring . This level of structural detail is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are varied and include electrophilic fluorination, reductive amination, amide hydrolysis, and N-alkylation . These reactions are carefully chosen to introduce specific functional groups that confer the desired biological activity and receptor affinity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their crystal structure and thermal stability, are important for their practical application. For example, the crystal structure of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined to be monoclinic with specific lattice parameters, and the compound exhibited thermal stability as determined by TG-DTA and DSC . These properties can influence the compound's solubility, stability, and suitability for in vivo studies.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Piperazine derivatives, including compounds structurally similar to 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine, have been synthesized and characterized through spectral analysis, highlighting their significance in medicinal chemistry. Docking studies to understand molecular interactions are also a part of this research domain (Balaraju, Kalyani, & Laxminarayana, 2019).

Antimicrobial and Antitumor Activities

- Certain piperazine derivatives have shown promising results in vitro as antibacterial agents and in inhibiting biofilm formation by various bacterial strains. These findings suggest potential therapeutic applications of these compounds in treating bacterial infections (Mekky & Sanad, 2020).

- Piperazine derivatives have been investigated for their antitumor activities. Some have demonstrated significant cytotoxicity against tumor cell lines and potent antitumor activity in vivo, indicating their potential as cancer therapeutics (Naito et al., 2005).

Inhibitory Activities and Enzyme Interactions

- Certain piperazine compounds have shown effective inhibitory activities against MurB enzyme, which is crucial for bacterial cell wall synthesis. This indicates the potential application of these compounds in developing new antibacterial agents (Mekky & Sanad, 2020).

- The anticancer activity of compounds with piperazine substituents has been studied extensively. Specific derivatives have shown significant inhibitory effects on various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Turov, 2020).

Biological Activity Evaluation

- New urea and thiourea derivatives of piperazine have been synthesized and evaluated for their antiviral and antimicrobial activities. Certain derivatives exhibited promising antiviral activities, indicating potential applications in combating viral infections and microbial diseases (Reddy et al., 2013).

Crystal Structure Analysis

- The crystal structures of piperazine derivatives have been determined, revealing details about their molecular conformations and interactions. These findings are crucial for understanding the compound's properties and potential applications in pharmaceuticals (Loh et al., 2010; Ragavan et al., 2010).

Mécanisme D'action

Target of Action

The primary target of the compound 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as [4-(2-fluorophenyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone, is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition leads to an elevation of 2-arachidonoylglycerol (2-AG), the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

The affected pathway is the degradation of the endocannabinoid 2-AG into arachidonic acid and glycerol . The inhibition of this pathway by this compound results in an increase in 2-AG levels .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the increased levels of 2-AG . This increase in 2-AG levels leads to enhanced activation of the cannabinoid receptors CB1 and CB2 .

Propriétés

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4OS/c19-13-4-1-2-5-16(13)22-7-9-23(10-8-22)18(24)15-12-14(20-21-15)17-6-3-11-25-17/h1-6,11-12H,7-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRFUSYWFDAAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

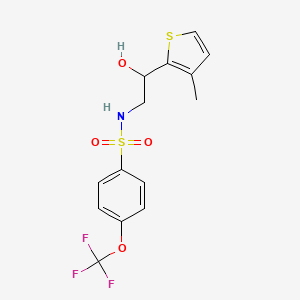

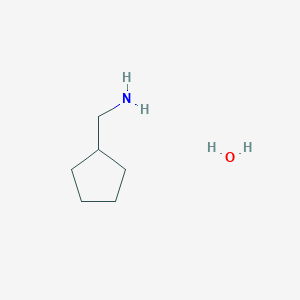

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)

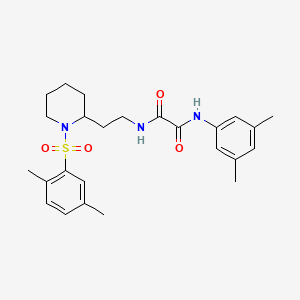

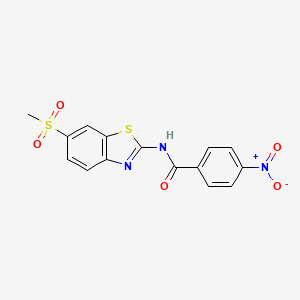

![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)

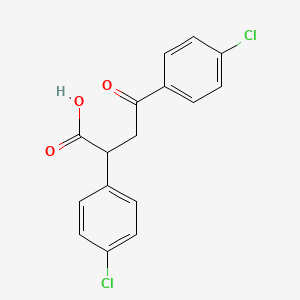

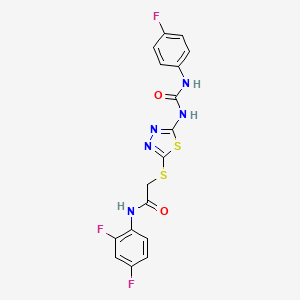

![N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2507725.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507726.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2507727.png)